molecular formula C9H9F3O B1295204 1-(3-(Trifluoromethyl)phenyl)ethanol CAS No. 454-91-1

1-(3-(Trifluoromethyl)phenyl)ethanol

Cat. No. B1295204
CAS RN: 454-91-1
M. Wt: 190.16 g/mol
InChI Key: YNVXCOKNHXMBQC-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol that serves as a building block in the synthesis of various compounds. It is particularly important in the production of neuroprotective and hypocholesteremic agents. The presence of the trifluoromethyl group on the phenyl ring significantly influences the physical and chemical properties of the compound, making it a subject of interest in various chemical syntheses and biological studies .

Synthesis Analysis

The synthesis of 1-(3-(Trifluoromethyl)phenyl)ethanol has been achieved through biocatalytic processes. A notable method involves the use of recombinant E. coli cells expressing a carbonyl reductase variant, which catalyzes the reduction of 3'-(trifluoromethyl)acetophenone to the desired chiral alcohol with an enantiomeric excess greater than 99.9%. The process efficiency is enhanced by medium engineering strategies, such as the addition of surfactants like Tween-20 and natural deep eutectic solvents, which increase substrate concentration and product yield . Another approach utilizes Leifsonia xyli cells with isopropanol as a co-substrate for cofactor recycling, achieving high product yield and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of 1-(3-(Trifluoromethyl)phenyl)ethanol and related compounds has been studied using various techniques, including density functional theory calculations. These studies provide insights into molecular orbital energies, bond lengths, bond angles, and charge distribution, which are crucial for understanding the stability and reactivity of the molecule .

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)phenyl)ethanol can undergo further chemical transformations. For instance, it can be used in the synthesis of epoxy compounds, as demonstrated by the conversion of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol into 1,1,1-trifluoro-2,3-epoxypropane . Additionally, it can participate in cyclization reactions to form phthalans, with the stereochemistry of the reaction being influenced by the chirality of the starting alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-(Trifluoromethyl)phenyl)ethanol and its mixtures can be studied through computational methods such as molecular dynamics simulations. These studies help in understanding the spatial arrangement, hydrogen bonding, and dynamics of the molecules, which are essential for predicting macroscopic physicochemical properties and for applications in industrial processes . Coordination chemistry also plays a role in the properties of related compounds, as seen in the formation of complexes with ethanol and other organic molecules .

Scientific Research Applications

Production of Enantiomerically Enriched Intermediates

  • Scientific Field : Biochemistry and Biotechnology .
  • Application Summary : “1-(3-(Trifluoromethyl)phenyl)ethanol” is used in the production of enantiomerically enriched intermediates via whole-cell biocatalyst . This process involves the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment .
  • Methods of Application : The process involves the use of Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . The reaction parameters, amount of biocatalyst, and maltose co-substrate are optimized to achieve high production .
  • Results or Outcomes : The yield of the bioreduction was 73.7% for the same substrate load increased 4.0-fold (from 50 mM to 200 mM) . The S/C for the reduction elevated 6.3 times (3.8 mM/g versus 0.6 mM/g) .

Synthesis of Neuroprotective Compounds

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : “®-1-[3-(Trifluoromethyl)phenyl]ethanol” is a key chiral building block for the synthesis of a neuroprotective compound, "®-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide" .
  • Methods of Application : The process involves the use of recombinant E. coli BL21 (DE3)-pET28a (+) - LXCAR-S154Y variant affording carbonyl reductase for the reduction of 3’- (trifluoromethyl)acetophenone to ®-MTF-PEL with enantiomeric excess (ee) >99.9% . The biocatalytic efficiency was further enhanced by introducing choline chloride: lysine (ChCl:Lys, molar ratio of 1:1) in the reaction medium .
  • Results or Outcomes : The product yield reached 91.5% under 200 mM substrate concentration in the established Tween-20/ChCl:Lys-containing system .

Synthesis of Aprepitant

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : “®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol” is a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor .
  • Results or Outcomes : The outcome of this application is the production of aprepitant, a potent human neurokinin-1 (NK-1) receptor .

Preparation of Travoprost

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : “3-(Trifluoromethyl)phenol”, which is structurally similar to “1-(3-(Trifluoromethyl)phenyl)ethanol”, was used in the preparation of travoprost, an antiglaucoma agent .
  • Results or Outcomes : The outcome of this application is the production of travoprost, an antiglaucoma agent .

Asymmetric Preparation of ®-MTF-PEL

  • Scientific Field : Biochemistry and Biotechnology .
  • Application Summary : “®-1-[3-(Trifluoromethyl)phenyl]ethanol” (®-MTF-PEL) is an important chiral building block for the synthesis of a neuroprotective compound . An effective whole-cell-catalyzed biotransformation was developed to produce ®-MTF-PEL, and its productivity was increased by medium engineering strategy .
  • Methods of Application : The recombinant E. coli BL21 (DE3)-pET28a (+) - LXCAR-S154Y variant affording carbonyl reductase was adopted for the reduction of 3’-(trifluoromethyl)acetophenone to ®-MTF-PEL with enantiomeric excess (ee) >99.9% . The addition of 0.6% Tween-20 (w/v) boosted the bioreduction . The biocatalytic efficiency was further enhanced by introducing choline chloride: lysine (ChCl:Lys, molar ratio of 1:1) in the reaction medium .
  • Results or Outcomes : The product yield reached 91.5% under 200 mM substrate concentration in the established Tween-20/ChCl:Lys-containing system .

Production of (S)-3,5-BTPE

  • Scientific Field : Biochemistry and Biotechnology .
  • Application Summary : “(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol” ((S)-3,5-BTPE) is produced with Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition .
  • Methods of Application : The process involves the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment . When choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system, the yields were further increased .
  • Results or Outcomes : The yield of the bioreduction was 73.7% for the same substrate load increased 4.0-fold (from 50 mM to 200 mM) . The S/C for the reduction elevated 6.3 times (3.8 mM/g versus 0.6 mM/g) .

Safety And Hazards

Safety data sheets indicate that 1-(3-(Trifluoromethyl)phenyl)ethanol may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to use personal protective equipment when handling this chemical .

Future Directions

The future directions for 1-(3-(Trifluoromethyl)phenyl)ethanol are likely to involve further exploration of its synthesis and applications. For instance, the combined strategy of surfactant and natural deep eutectic solvents (NADES) has been suggested to have great potential in the biocatalytic process and the synthesis of chiral alcohols .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVXCOKNHXMBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963381
Record name 1-[3-(Trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Trifluoromethyl)phenyl)ethanol

CAS RN

454-91-1
Record name 1-(3-(Trifluoromethyl)phenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(Trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 454-91-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
W Zhuang, H Liu, Y Zhang, J He, P Wang - AMB Express, 2021 - Springer
(R)-1-[3-(Trifluoromethyl)phenyl]ethanol ((R)-MTF-PEL) is an important chiral building block for the synthesis of a neuroprotective compound, (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)…
Number of citations: 4 link.springer.com
BH Hoff, E Sundby - Bioorganic chemistry, 2013 - Elsevier
Fluorinated 1-arylethanols are important building blocks in medicinal chemistry especially for preparing kinase inhibitors for cancer therapy, NK1 receptor antagonists and drugs used in …
Number of citations: 24 www.sciencedirect.com
TX Tang, Y Liu, ZL Wu - Journal of Molecular Catalysis B: Enzymatic, 2014 - Elsevier
ChKRED20 is a short-chain dehydrogenase/reductase (SDR) cloned from Chryseobacterium sp. CA49 for the anti-Prelog bioreduction of 3,5-bis(trifluoromethyl)acetophenone to …
Number of citations: 41 www.sciencedirect.com
AD Allen, VM Kanagasabapathy… - Journal of the American …, 1985 - ACS Publications
Solvolytic studies of the 1-arylethyl tosylates 8a (Ar= 3-BrC6H4), 8b (Ar= 3-CF3C6H4), and 8c (Ar= 3, 5-(CF3) 2C6H3) show that in relatively nonnucleophilic solvents all three …
Number of citations: 66 pubs.acs.org
S Huo, Q Wang, W Zuo - Dalton Transactions, 2020 - pubs.rsc.org
We report the design of a new iron catalyst for the asymmetric transfer hydrogenation of ketones. This type of iron catalyst combines the structural characteristics of the Noyori …
Number of citations: 10 pubs.rsc.org
PV Ramachandran, MP Jennings - Journal of fluorine chemistry, 2007 - Elsevier
The asymmetric catalytic hydroboration–oxidation of ring-fluorinated styrenes (F-PhCHCH 2 ) was achieved with catecholborane along with a combination of [Rh(COD) 2 ] + BF 4 − and (…
Number of citations: 10 www.sciencedirect.com
F Qian, HY Liu, SR Yu, Y Zhang… - … Sustainable Chemistry & …, 2023 - ACS Publications
In this study, a new strategy was developed for efficient synthesis of chiral aryl alcohols mediated by permeabilizing whole-cell catalyzed bioreduction. The permeabilized biocatalyst …
Number of citations: 1 pubs.acs.org
EB Villhauer, WC Shieh, Z Du, K Vargas, L Ciszewski… - Tetrahedron, 2009 - Elsevier
A scalable synthetic strategy of a chiral, trisubstituted imidazolidinone (1), a novel cannabinoid-1 antagonist, starting from a commercially available mandelic acid (5) is described. The …
Number of citations: 8 www.sciencedirect.com
H Liu, BS Chen, FZR De Souza, L Liu - Marine Drugs, 2018 - mdpi.com
Whole-cell biocatalysts offer a highly enantioselective, minimally polluting route to optically active alcohols. Currently, most of the whole-cell catalytic performance involves resting cells …
Number of citations: 13 www.mdpi.com
Z Li, AC Ortega-Vilain, GS Patil, DL Chu… - Journal of medicinal …, 1996 - ACS Publications
A series of new dipeptidyl α-keto amides of the general structure R 1 -l-Leu-d,l-AA-CONH-R 2 were synthesized and evaluated as inhibitors for the cysteine proteases calpain I, calpain II…
Number of citations: 195 pubs.acs.org

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